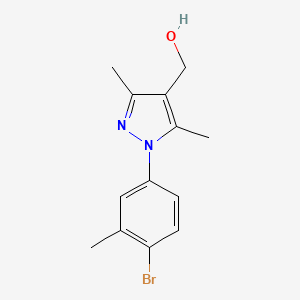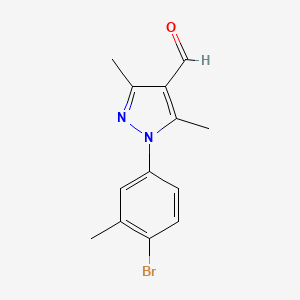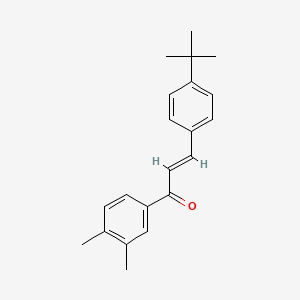![molecular formula C19H20O2 B6356387 (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1177197-52-2](/img/structure/B6356387.png)
(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 2-Methoxy-3-(4-propylphenyl)prop-2-en-1-one, is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. This compound is a member of the class of compounds known as propenones, which are characterized by a carbon-carbon double bond and an oxygen atom attached to the same carbon atom. This compound has been used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and its mechanism of action.
科学的研究の応用
(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as heterocyclic compounds, and as a starting material for the synthesis of biologically active compounds. It has also been used in the synthesis of polymers and other materials. Additionally, this compound has been used as a substrate for enzyme-catalyzed reactions and as a model compound for studying the mechanism of action of enzymes.
作用機序
The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, such as cytochrome P450 enzymes, and is involved in the metabolism of other compounds. It is also believed to interact with other compounds, such as hormones, to affect their activity.
Biochemical and Physiological Effects
(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and to affect the metabolism of other compounds. Additionally, it has been shown to interact with hormones, such as testosterone, and to affect their activity.
実験室実験の利点と制限
The use of (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and has a low toxicity. However, there are also some limitations to its use in laboratory experiments. It is a relatively reactive compound and can react with other compounds, including hormones, to affect their activity. Additionally, it is a relatively small molecule and can be difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research involving (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. One potential direction is to further investigate its mechanism of action and its interaction with other compounds, such as hormones. Additionally, further research could be conducted to explore its potential applications in drug development and other medical applications. Another potential direction is to investigate its potential use in the synthesis of other compounds, such as polymers and other materials. Finally, further research could be conducted to explore its potential use in other scientific research applications, such as enzyme-catalyzed reactions and the study of the mechanism of action of enzymes.
合成法
The synthesis of (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been achieved through a variety of methods. One method involves the condensation of 3-bromo-4-propylphenol with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or column chromatography. An alternate method involves the reaction of 2-methoxybenzaldehyde with 4-propylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This method yields a higher yield of the desired product than the first method.
特性
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-14(2)16-11-8-15(9-12-16)10-13-18(20)17-6-4-5-7-19(17)21-3/h4-14H,1-3H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFXBWVVSVWIFK-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)








![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)
